3-tert-Butyl-5-methylbenzene-1,2-diamine
Description
3-tert-Butyl-5-methylbenzene-1,2-diamine is an aromatic diamine featuring a benzene ring substituted with a tert-butyl group (-C(CH₃)₃) at position 3 and a methyl group (-CH₃) at position 5. Its molecular formula is C₁₁H₁₈N₂, and its structure is characterized by:
- Steric hindrance from the bulky tert-butyl group, which influences reactivity and molecular interactions.
- Electron-donating effects from alkyl substituents, enhancing the basicity of the amine groups compared to electron-withdrawing substituents.
- Potential applications in coordination chemistry (as ligands), polymer stabilization, or pharmaceutical intermediates due to its diamine functionality and stability .
Structural analogs of this compound often vary in substituents, leading to differences in electronic, steric, and solubility properties. Below, we compare it with key derivatives and related diamines.
Properties
CAS No. |
133639-31-3 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-tert-butyl-5-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6H,12-13H2,1-4H3 |
InChI Key |
YEFKSWLDSHCCIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C(C)(C)C |
Synonyms |
1,2-Benzenediamine, 3-(1,1-dimethylethyl)-5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes critical differences between 3-tert-Butyl-5-methylbenzene-1,2-diamine and structurally similar diamines:
Key Observations:
- Electronic Effects : The tert-butyl and methyl groups in the target compound donate electrons, increasing amine basicity compared to halogen/CF₃-substituted analogs, which withdraw electrons and reduce basicity .
- Solubility : Halogenated derivatives (e.g., Cl, CF₃) exhibit lower polarity and solubility in aqueous media, whereas the target compound may dissolve better in organic solvents due to its alkyl groups .
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